molecular formula C8H6ClFO2 B011172 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone CAS No. 105533-69-5

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone

Cat. No. B011172
M. Wt: 188.58 g/mol
InChI Key: NEWKAXPVJZLECS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, the use of catalysts such as copper metal, and reactions with various substituted aldehydes to yield chalcone derivatives, indicating a versatile approach to synthesizing structurally similar compounds (Dave et al., 2013). Another synthesis method utilizes sonochemical methods over conventional ones, demonstrating efficiency and energy savings in the synthesis process of chalcones (Jarag et al., 2011).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of similar compounds have been investigated both experimentally and theoretically, revealing insights into geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization (Mary et al., 2015). Studies also highlight the importance of fluorine atoms and ethanone groups in molecular docking, indicating potential inhibitory activity against specific proteins.

Chemical Reactions and Properties

Research into the chemical reactivity and properties of similar compounds shows the potential for nonlinear optics and anti-neoplastic agent applications, underscoring the compound's role in advanced material science and pharmacology (Mary et al., 2015).

Physical Properties Analysis

The physical properties of structurally similar compounds, such as melting points, elemental analyses, and spectroscopy data, offer detailed insight into their stability and behavior under various conditions. The unique crystal structures provide foundational knowledge for understanding the interactions and applications of these compounds (Majumdar, 2016).

Chemical Properties Analysis

Chemical properties, including reactivity with specific functional groups and the formation of hydrogen bonds, play a critical role in the applications and functionality of these compounds. Theoretical and experimental analyses provide a comprehensive understanding of these aspects, contributing to fields ranging from material science to biochemistry (Suarez et al., 2017).

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties

    This compound, synthesized using various chemical reactions, exhibits notable antimicrobial properties. It has been tested against several bacterial species like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, showing considerable effectiveness (Dave et al., 2013); (Sherekar et al., 2022).

  • Pyrazole Derivatives Synthesis

    Using microwave energy, researchers synthesized pyrazole derivatives from this compound. These derivatives showed significant antimicrobial activities against bacteria such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade et al., 2008).

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Derivatives: A study focused on synthesizing and examining the antimicrobial activity of heterocyclic compounds derived from this chemical, using 4-chlorophenol as a starting material. This exploration is crucial in the pharmaceutical industry and drug research (Wanjari, 2020).

Applications in Chemistry and Materials Science

  • Synthesis of Polyimides

    Researchers synthesized novel fluorinated polyimides using a derivative of this compound. These polyimides were found to have good thermal stability and outstanding mechanical properties, making them suitable for various industrial applications (Yin et al., 2005).

  • Synthesis of Organic Molecules

    A study investigated the role of reagent structure in the transformations of hydroxy-substituted organic molecules, including derivatives of this compound, using different types of fluorinating reagents. This research is significant in understanding the chemical processes involved in organic synthesis (Zupan et al., 1995).

Future Directions

: PubChem: 1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone

properties

IUPAC Name

1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWKAXPVJZLECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546723
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-5-fluoro-2-hydroxy-phenyl)-ethanone

CAS RN

105533-69-5
Record name 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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